4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Researchers seeking to improve the metabolic stability and membrane permeability of drug-like candidates often face a bottleneck when sourcing advanced heterocyclic intermediates. This compound directly addresses that challenge. As a 1-phenylpyrazole-3-carboxylic acid building block featuring a 4-difluoromethoxy (-OCHF2) substituent, it is an optimal scaffold for medicinal chemistry and agrochemical discovery. - Enhanced ADME Profile: The -OCHF2 group provides a quantifiable advantage in lipophilicity (LogP ~2.3) and acts as a weak C-H···O hydrogen bond donor, a feature absent in common 4-methoxy analogs, making it a valuable probe for fragment-based drug discovery. - Patent-Relevant Agrochemical Scaffold: This specific structure is claimed in patents (e.g., US9226505B2) for developing agents that enhance plant tolerance to abiotic stress, offering a direct route to building proprietary screening libraries. - Reliable Supply: Sourced with a consistent purity of 95%, this bifunctional intermediate allows for immediate derivatization into amides or esters, accelerating your SAR exploration.

Molecular Formula C11H8F2N2O3
Molecular Weight 254.19 g/mol
CAS No. 1152603-43-4
Cat. No. B1416940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS1152603-43-4
Molecular FormulaC11H8F2N2O3
Molecular Weight254.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OC(F)F
InChIInChI=1S/C11H8F2N2O3/c12-11(13)18-8-6-15(14-9(8)10(16)17)7-4-2-1-3-5-7/h1-6,11H,(H,16,17)
InChIKeyIKLMANZHCBSHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid: A Strategic Fluorinated Building Block


4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1152603-43-4) is a heterocyclic building block categorized within the 1-phenylpyrazole-3-carboxylic acid family. It is primarily utilized as an intermediate in medicinal and agricultural chemistry . Its core structure is a five-membered pyrazole ring with a carboxylic acid at position 3 and a phenyl group at position 1. The key differentiator is the difluoromethoxy (-OCHF2) substituent at the 4-position, a motif valued for its ability to improve the metabolic stability and membrane permeability of drug-like molecules compared to non-fluorinated analogs [1].

Differentiation -OCHF2 motif for permeability and stability research
Synthetic utility Carboxylic acid handle for amide/ester derivatization
Core application Pyrazole intermediate for med chem and agrochem programs

Why Generic 4-Substituted Analogs Cannot Substitute for the Difluoromethoxy Compound


Simple substitution with other 4-substituted-1-phenylpyrazole-3-carboxylic acid analogs is not straightforward, as the choice of the 4-substituent critically dictates the molecule's physicochemical and application profile. For instance, replacing the -OCHF2 group with -OCH3 or -OCH2CH3 leads to quantifiable changes in lipophilicity (LogP) and hydrogen bonding capacity, which directly impacts membrane permeability and metabolic stability . Furthermore, the specific 4-(haloalkoxy)-1-phenyl motif is structurally claimed in patents for enhancing plant tolerance to abiotic stress, a specific application not claimed for simple alkoxy derivatives, establishing a distinct intellectual property and utility niche for this compound [1].

Replacing -OCHF2 with -OCH3 or -OCH2CH3 may shift lipophilicity and permeability profile.
Hydrogen bond donor capacity of -OCHF2 is absent in non-fluorinated alkoxy analogs; target engagement profile may not transfer.
Simple alkoxy analogs lack the patent coverage for abiotic stress applications, limiting agrochemical screening fit.

Quantitative Differentiation: Difluoromethoxy vs. Key Analogs


Lipophilicity Comparison: -OCHF2 vs. -OCH3 and -OCH2CH3 Analogs

The 4-difluoromethoxy analog exhibits significantly higher predicted lipophilicity (LogP) compared to its 4-methoxy and 4-ethoxy counterparts, a key determinant of membrane permeability. This is consistent with the known class-level effect of fluorination on lipophilicity [1].

LogP Comparison
Data to verify
2.30 vs 1.58 (OCH3)
Supports permeability differentiation context
Predicted LogP from vendor datasheets; experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Property Analysis

Hydrogen Bond Profile Alteration via Difluoromethoxy Substitution

The substitution of a methoxy group (-OCH3) with a difluoromethoxy group (-OCHF2) fundamentally alters the molecule's hydrogen bonding capacity. The -OCHF2 group serves as a hydrogen bond donor, an ability absent in non-fluorinated alkoxy groups. This is a class-level property of the difluoromethyl ether motif that can be strategically exploited to engage specific biological targets [1].

H-Bond Profile
Class-level
H-Bond Donor: 1 + weak -OCHF2
May offer additional pharmacophore feature for target engagement
Class-level functional group property; requires experimental binding validation
Medicinal Chemistry Molecular Modeling Drug-Receptor Interaction

Patent Claim for Haloalkoxy-Substituted Analogs in Abiotic Stress

This compound, featuring a 4-(haloalkoxy) substituent, falls within the general structural claim of patent US9226505B2, which protects the use of 4-substituted 1-phenylpyrazole-3-carboxylic acid derivatives as agents against abiotic plant stress [1]. This is a key differentiator, as the application claims a specific effect relevant to agrochemical research that is not universally established for all 4-substituted analogs.

Patent Landscape
Class-level
Covered by US9226505B2 for haloalkoxy analogs
Supports agrochemical screening context for abiotic stress
Patent scope covers class; verify specific biological activity
Agrochemistry Plant Stress Tolerance Crop Protection

Best-Fit Application Scenarios


Lead Optimization for Enhanced Membrane Permeability

This compound is an optimal choice as a core scaffold in a medicinal chemistry program where improving cellular permeability is a primary objective. Its LogP of 2.3 directly supports this use case, providing a better starting point for permeability compared to the less lipophilic 4-methoxy analog . The carboxylic acid handle additionally allows for straightforward derivatization into amides and esters for further SAR exploration.

Scaffold Hopping Studies on Hydrogen Bond Interactions

In a scaffold hopping or fragment-based drug discovery project, the unique weak hydrogen bond donor capacity of the -OCHF2 group, alongside its role as an acceptor, makes this compound a valuable probe. It serves as a direct comparator to the common 4-methoxy analog to experimentally determine the thermodynamic contribution of a C-H···O hydrogen bond to target affinity, a feature absent in the methoxy compound [1].

Synthesis of Agrochemical Agents for Abiotic Stress Tolerance

For agrochemical discovery groups focused on crop protection, this building block is a strategic procurement. Its structure is explicitly covered in patent US9226505B2 for creating agents that enhance plant tolerance to abiotic stress [2]. Using this compound as an advanced intermediate can rapidly generate a library of patent-relevant analogs for screening against drought, heat, or salinity stress in crops.

Key Intermediate for Complex Heterocyclic Synthesis

As a standard building block with high purity (≥95% ), the bifunctional nature of this compound (a carboxylic acid and a difluoromethoxy group on a pyrazole core) makes it a versatile intermediate for convergent synthesis of more complex, fluorinated heterocycles for both pharmaceutical and agrochemical pipelines.

Application
Selection Property
Validation Focus
Membrane permeability lead optimization
Fluorinated motif for permeability context
Physicochemical profile and derivatization handle
Hydrogen bond interaction probe
-OCHF2 donor/acceptor character
Binding thermodynamics with target
Agrochemical abiotic stress research
Haloalkoxy patent coverage
Abiotic stress tolerance screening
Heterocyclic intermediate synthesis
Bifunctional pyrazole core
Convergent synthetic utility
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